molecular formula C9H11FO B1441596 2-(3-FLUORO-5-METHYLPHENYL)ETHANOL CAS No. 1000534-18-8

2-(3-FLUORO-5-METHYLPHENYL)ETHANOL

Cat. No.: B1441596
CAS No.: 1000534-18-8
M. Wt: 154.18 g/mol
InChI Key: OTILJLHCRMORIH-UHFFFAOYSA-N
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Description

2-(3-FLUORO-5-METHYLPHENYL)ETHANOL is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a fluoro and methyl group attached to a benzene ring, with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-FLUORO-5-METHYLPHENYL)ETHANOL can be achieved through several methods. One common approach involves the reduction of 2-(3-Fluoro-5-methylphenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3-Fluoro-5-methylphenyl)acetaldehyde. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-FLUORO-5-METHYLPHENYL)ETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3-Fluoro-5-methylphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-(3-Fluoro-5-methylphenyl)ethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: 2-(3-Fluoro-5-methylphenyl)acetic acid.

    Reduction: 2-(3-Fluoro-5-methylphenyl)ethane.

    Substitution: 2-(3-Fluoro-5-methylphenyl)ethyl chloride or bromide.

Scientific Research Applications

2-(3-FLUORO-5-METHYLPHENYL)ETHANOL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block in the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-FLUORO-5-METHYLPHENYL)ETHANOL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methylphenyl)ethan-1-ol
  • 2-(3-Fluoro-5-chlorophenyl)ethan-1-ol
  • 2-(3-Fluoro-5-methylphenyl)propane-1-ol

Uniqueness

2-(3-FLUORO-5-METHYLPHENYL)ETHANOL is unique due to the specific positioning of the fluoro and methyl groups on the benzene ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILJLHCRMORIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695197
Record name 2-(3-Fluoro-5-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000534-18-8
Record name 2-(3-Fluoro-5-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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